(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate
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Overview
Description
(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants and has a wide range of biological activities. The addition of various substituents to the chromen-2-one core can significantly alter its chemical and biological properties, making it a versatile scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-2-oxochromen-7-yl propanoate.
Iodination: The 8-position of the chromen-2-one core is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Ethylation: The 3-position is then ethylated using ethyl iodide and a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as triethylamine, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dihydro derivatives.
Hydrolysis Products: Corresponding carboxylic acid.
Scientific Research Applications
(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate: Similar in structure but with a benzenesulfonate group instead of a propanoate group.
4-Methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate: Lacks the iodine and ethyl groups but shares the chromen-2-one core.
Uniqueness
(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
(3-ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO4/c1-4-9-8(3)10-6-7-11(19-12(17)5-2)13(16)14(10)20-15(9)18/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPPCMYOBOOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)I)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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